Hg-10-102-01
Übersicht
Beschreibung
HG-10-102-01 ist ein hochpotenter, selektiver und die Blut-Hirn-Schranke durchdringender Inhibitor der Leucin-reichen Repeat-Kinase 2 (LRRK2). Es hat eine signifikante Wirksamkeit bei der Hemmung sowohl von Wildtyp-LRRK2 als auch seiner mutierten Formen gezeigt, insbesondere der G2019S-Mutation, die häufig mit der Parkinson-Krankheit assoziiert ist . Die Verbindung hemmt auch die mitogenaktivierte Proteinkinase-interagierende Kinase 2 (MNK2) und die Mixed-Lineage-Kinase 1 (MLK1) .
Präparationsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um seine Potenz und Selektivität zu verbessern. Der synthetische Weg umfasst in der Regel die folgenden Schritte:
Bildung der Grundstruktur: Die Grundstruktur wird durch eine Reihe von Kondensationsreaktionen unter Verwendung von aromatischen Aminen und Chlorpyrimidinen synthetisiert.
Modifikationen der funktionellen Gruppen: Die Grundstruktur wird dann durch Einführung verschiedener funktioneller Gruppen modifiziert, um ihre inhibitorische Aktivität und die Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, zu verbessern.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie umfassen wahrscheinlich eine Skalierung des Labor-Syntheseprozesses mit Optimierungen für Ausbeute und Kosteneffizienz.
Wirkmechanismus
Target of Action
HG-10-102-01 is a highly potent, selective, and brain-penetrable inhibitor . Its primary targets are Leucine-rich repeat kinase 2 (LRRK2) , MNK2 , and MLK1 . LRRK2 is a protein that is associated with Parkinson’s disease . MNK2 and MLK1 are kinases involved in various cellular processes .
Mode of Action
This compound acts as an ATP-competitive inhibitor . It inhibits the kinase activities of its targets by competing with ATP for binding to the ATP-binding site . The IC50 values against wild-type LRRK2 and LRRK2 [G2019S] are 20.3 nM and 3.2 nM respectively . It also inhibits MNK2 and MLK1 with IC50 values of 0.6 μM and 2.1 μM respectively .
Biochemical Pathways
It is known that lrrk2, one of the primary targets of this compound, plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound could potentially affect these processes.
Pharmacokinetics
It is noted that this compound is brain-penetrable , suggesting that it can cross the blood-brain barrier, which is crucial for its potential use in treating neurological disorders like Parkinson’s disease .
Result of Action
This compound substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant . This suggests that this compound can modulate the phosphorylation state of LRRK2, which may have downstream effects on LRRK2’s function and the cellular processes it is involved in .
Action Environment
Like all drugs, the action of this compound could potentially be influenced by various factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease state .
Biochemische Analyse
Biochemical Properties
Hg-10-102-01 plays a crucial role in biochemical reactions by inhibiting LRRK2, a kinase involved in various cellular processes. The compound interacts with enzymes such as mitogen-activated protein kinase-interacting kinase 2 (MNK2) and mixed lineage kinase 1 (MLK1), with IC50 values of 0.6 μM and 2.1 μM, respectively . These interactions result in the inhibition of phosphorylation at specific serine residues (Ser910 and Ser935) in LRRK2, which is essential for its activity .
Cellular Effects
This compound affects various types of cells, including HEK293 cells, mouse Swiss 3T3 cells, and mouse embryonic fibroblast cells. The compound induces a dose-dependent inhibition of Ser910 and Ser935 phosphorylation in both wild-type LRRK2 and the G2019S mutant . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Ser910 and Ser935, which are critical for LRRK2’s function . Additionally, this compound inhibits MNK2 and MLK1, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. In vitro studies show that the compound can inhibit LRRK2 phosphorylation for up to 90 minutes at concentrations ranging from 0.01 to 3 μM . In vivo studies indicate that a single intraperitoneal injection of this compound can inhibit LRRK2 phosphorylation in the kidney, spleen, and brain of mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In wild-type male C57BL/6 mice, doses ranging from 3 to 100 mg/kg administered intraperitoneally result in dose-dependent inhibition of LRRK2 phosphorylation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to LRRK2 activity. The compound interacts with enzymes and cofactors that regulate phosphorylation and dephosphorylation processes. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s brain-penetrable nature allows it to accumulate in the brain, where it exerts its inhibitory effects on LRRK2 . This distribution is crucial for its potential therapeutic applications in neurodegenerative diseases .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LRRK2 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to its targets to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
The synthesis of HG-10-102-01 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its potency and selectivity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic amines and chloropyrimidines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity and brain penetration capabilities.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
HG-10-102-01 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxy- und Aminogruppen, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können an den Nitro- und Carbonylgruppen auftreten, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Aminogruppen, was zur Bildung substituierter Derivate führt
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: this compound wird verwendet, um die biologischen Funktionen von LRRK2 und seine Rolle in zellulären Signalwegen zu untersuchen. .
Medizin: Die Verbindung wird hauptsächlich in der Forschung zur Parkinson-Krankheit eingesetzt, um die Auswirkungen der LRRK2-Inhibition auf den Krankheitsverlauf zu untersuchen und neue therapeutische Strategien zur Behandlung der Krankheit zu entwickeln
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der Kinaseaktivität von LRRK2. Die Verbindung bindet an die ATP-Bindungsstelle von LRRK2 und verhindert die Phosphorylierung seiner nachgeschalteten Zielproteine. Diese Hemmung führt zu einer Verringerung der Phosphorylierung von Schlüsselproteinen, die an zellulären Signalwegen beteiligt sind, und beeinflusst letztendlich zelluläre Prozesse wie Autophagie und Apoptose .
Die molekularen Zielstrukturen von this compound umfassen Wildtyp-LRRK2 und seine mutierten Formen, insbesondere die G2019S-Mutation. Die Verbindung hemmt auch MNK2 und MLK1, wenn auch mit geringerer Potenz .
Wissenschaftliche Forschungsanwendungen
HG-10-102-01 has a wide range of scientific research applications, including:
Biology: this compound is used to study the biological functions of LRRK2 and its role in cellular signaling pathways. .
Medicine: The compound is primarily used in Parkinson’s disease research to study the effects of LRRK2 inhibition on disease progression and to develop new therapeutic strategies for treating the disease
Vergleich Mit ähnlichen Verbindungen
HG-10-102-01 ist einzigartig in seiner hohen Potenz, Selektivität und Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, im Vergleich zu anderen LRRK2-Inhibitoren. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine Fähigkeit aus, sowohl Wildtyp- als auch mutierte Formen von LRRK2, insbesondere die G2019S-Mutation, effektiv zu hemmen, sowie durch seine überlegene Fähigkeit, die Blut-Hirn-Schranke zu durchdringen .
Biologische Aktivität
Hg-10-102-01, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), has garnered attention for its potential therapeutic applications, particularly in the context of Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables and research findings.
Overview of LRRK2 and Its Role in Parkinson's Disease
LRRK2 is a kinase implicated in various neurodegenerative processes, especially in PD. Mutations in the LRRK2 gene, notably the G2019S variant, are linked to familial and sporadic forms of PD. The kinase activity of LRRK2 contributes to neuronal toxicity through phosphorylation of various substrates, affecting cellular pathways such as autophagy, microtubule dynamics, and immune responses .
This compound is characterized by its chemical structure as a 2-anilino-4-methylamino-5-chloropyrimidine derivative. Its ability to penetrate the blood-brain barrier makes it a promising candidate for neurological applications. The compound exhibits an IC50 value of approximately 20.3 nM for wild-type LRRK2 and 3.2 nM for the G2019S mutant .
This compound functions primarily by inhibiting the phosphorylation of serine residues Ser910 and Ser935 on LRRK2. This inhibition is crucial as these phosphorylation events are associated with LRRK2's pathological effects in PD:
- Dose-Dependent Inhibition : Studies indicate that this compound can significantly inhibit LRRK2 activity at concentrations as low as 0.1–0.3 μM in cellular models .
- In Vivo Efficacy : In mouse models, intraperitoneal administration of this compound at doses ranging from 50 mg/kg resulted in substantial inhibition of LRRK2 phosphorylation in brain tissues .
Table 1: Summary of Biological Activity Data for this compound
Parameter | Value |
---|---|
IC50 (Wild-type LRRK2) | 20.3 nM |
IC50 (G2019S LRRK2) | 3.2 nM |
Effective Concentration | 0.1–0.3 μM |
Inhibition in Mouse Brain | ~70% at 50 mg/kg |
Phosphorylation Sites | Ser910, Ser935 |
Case Study: Impact on Neurite Growth
A significant study examined the effects of this compound on neurite growth in transgenic mice expressing the G2019S mutation. The compound was found to reverse neurite shortening caused by this mutation, indicating its potential to mitigate some neurodegenerative effects associated with LRRK2 mutations .
Mechanistic Insights
Research has shown that this compound not only inhibits LRRK2 activity but also influences downstream signaling pathways involved in neuronal health:
Eigenschaften
IUPAC Name |
[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVOZZZLKJKCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?
A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []
Q3: What in vitro and in vivo studies have been conducted on this compound?
A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.